molecular formula C18H18BrNO2 B1293275 4-Bromo-4'-morpholinomethyl benzophenone CAS No. 898769-92-1

4-Bromo-4'-morpholinomethyl benzophenone

Cat. No. B1293275
M. Wt: 360.2 g/mol
InChI Key: YGLRGKKCMKQBIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reaction sequences. For instance, novel morpholine conjugated benzophenone analogues were synthesized from (4-hydroxy-aryl)-aryl methanones, indicating the use of aryl methanones as starting materials for constructing benzophenone structures with morpholine attachments . Similarly, asymmetric synthesis of morpholinones was achieved using a substitution-lactamization protocol with bromo arylacetates . These methods suggest that the synthesis of 4-Bromo-4'-morpholinomethyl benzophenone could potentially involve a bromination step followed by the introduction of a morpholine group through appropriate synthetic routes.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as IR, NMR, and X-ray diffraction studies . These techniques are crucial for confirming the structure of synthesized compounds, including the position of the bromine atom and the conformation of the morpholine ring. The molecular structure is often stabilized by intramolecular interactions, which can be crucial for the biological activity of the compound .

Chemical Reactions Analysis

The chemical reactivity of brominated benzophenone derivatives can be diverse. For example, bromoethylsulfonium salts react with amino alcohols to form heterocyclic compounds , and bromophenols have been synthesized with antioxidant properties . The presence of a bromine atom in the benzophenone structure could facilitate further chemical transformations, such as cross-coupling reactions, which are commonly used in the synthesis of complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzophenone derivatives can vary based on their molecular structure. For instance, the fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl) benzene were investigated, showing significant differences in fluorescence intensity between the solution and solid states . The presence of a morpholine group could also influence the solubility, boiling point, and melting point of the compound. Additionally, the antimicrobial activities of substituted benzophenone compounds have been evaluated, indicating potential biological relevance .

properties

IUPAC Name

(4-bromophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO2/c19-17-7-5-16(6-8-17)18(21)15-3-1-14(2-4-15)13-20-9-11-22-12-10-20/h1-8H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLRGKKCMKQBIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642630
Record name (4-Bromophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-4'-morpholinomethyl benzophenone

CAS RN

898769-92-1
Record name Methanone, (4-bromophenyl)[4-(4-morpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898769-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.